molecular formula C8H9N2O4- B1263566 (S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate

(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate

Cat. No. B1263566
M. Wt: 197.17 g/mol
InChI Key: WZNJWVWKTVETCG-YFKPBYRVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-mimosine(1-) is conjugate base of L-mimosine. It is a conjugate base of a L-mimosine.

Scientific Research Applications

Synthesis and Drug Development

(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate is a chiral β-hydroxy-α-amino acid and a key intermediate in the synthesis of various developmental drug candidates. Two d-threonine aldolase enzymes have been identified to catalyze the aldol addition of glycine and pyridine 4-carboxaldehyde for synthesizing this β-hydroxy-α-amino acid. Efficient recombinant E. coli fermentation processes were developed for producing these enzymes. This compound's synthesis contributes to high yield, high diastereo- and enantioselectivity, and allows easy isolation, processing, and downstream utilization in drug development processes (Goldberg et al., 2015).

Crystal Structure and Molecular Interaction Analysis

The compound's structural aspects are crucial for understanding its interactions and potential applications in scientific research. For example, Dabigatran etexilate tetrahydrate, containing a similar structure, has been studied for its crystal structure and molecular interactions. The crystal structure analysis helps understand the compound's conformation and its interaction with water molecules through hydrogen bonding, influencing the compound's solubility and stability (Liu et al., 2012).

Computational Chemistry and NLO Properties

Computational studies on similar compounds, like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, shed light on the non-linear optical (NLO) properties and molecular docking analyses. Such studies are crucial for understanding the compound's electronic properties and its potential applications in designing new materials with specific optical characteristics. The binding modes explored through molecular docking can suggest the compound's interaction with biological targets, potentially leading to novel therapeutic applications (Jayarajan et al., 2019).

properties

Product Name

(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate

Molecular Formula

C8H9N2O4-

Molecular Weight

197.17 g/mol

IUPAC Name

(2S)-2-azaniumyl-3-(3-oxido-4-oxopyridin-1-yl)propanoate

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14)/p-1/t5-/m0/s1

InChI Key

WZNJWVWKTVETCG-YFKPBYRVSA-M

Isomeric SMILES

C1=CN(C=C(C1=O)[O-])C[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C1=CN(C=C(C1=O)[O-])CC(C(=O)[O-])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate
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(S)-2-Amino-3-(3-hydroxy-4-oxo-4H-pyridin-1-yl)propanoate

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